molecular formula C11H13BrO3 B12994493 6-Bromo-3-methoxy-2-propoxybenzaldehyde

6-Bromo-3-methoxy-2-propoxybenzaldehyde

Cat. No.: B12994493
M. Wt: 273.12 g/mol
InChI Key: PQSPUZKIXRSOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzaldehyde, featuring bromine, methoxy, and propoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-propoxybenzaldehyde typically involves the bromination of 3-methoxy-2-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-2-propoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-methoxy-2-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methoxy-2-propoxybenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and propoxy groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

6-bromo-3-methoxy-2-propoxybenzaldehyde

InChI

InChI=1S/C11H13BrO3/c1-3-6-15-11-8(7-13)9(12)4-5-10(11)14-2/h4-5,7H,3,6H2,1-2H3

InChI Key

PQSPUZKIXRSOOZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1C=O)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.